(R)-2-Amino-4-ethylhexanoic acid

Description

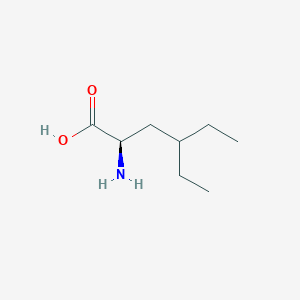

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(2R)-2-amino-4-ethylhexanoic acid |

InChI |

InChI=1S/C8H17NO2/c1-3-6(4-2)5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

FNTZSUXNNTXOEI-SSDOTTSWSA-N |

Isomeric SMILES |

CCC(CC)C[C@H](C(=O)O)N |

Canonical SMILES |

CCC(CC)CC(C(=O)O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Enantiocontrol

Strategies for Stereoselective Synthesis of α-Branched Amino Acids

The controlled introduction of a stereocenter at the α-position of 2-Amino-4-ethylhexanoic acid is paramount for its application in pharmaceuticals and biochemical studies. Various strategies have been developed to achieve high enantiopurity.

Asymmetric Synthesis Approaches for (R)-2-Amino-4-ethylhexanoic Acid

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer, often employing chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction. numberanalytics.comnumberanalytics.com

One common approach involves the use of chiral auxiliaries, which are enantiomerically pure compounds temporarily attached to the substrate to direct the stereoselective formation of new stereocenters. numberanalytics.comnumberanalytics.com For the synthesis of α-branched amino acids, chiral oxazolidinones, such as those derived from camphor (B46023) or valinol, are frequently used. numberanalytics.com The general process involves the acylation of the chiral auxiliary, followed by diastereoselective enolate alkylation, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched amino acid.

Another powerful technique is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of the enantiomerically pure product. nih.gov For instance, asymmetric hydrogenation of a suitable prochiral precursor, such as an α-enamido ester, using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine (B1218219) ligands) can provide direct access to the desired (R)-amino acid. nih.gov Dynamic kinetic resolution (DKR) is a particularly elegant strategy that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. unc.edu For example, a racemic α-keto ester precursor can be reduced via asymmetric transfer hydrogenation using a Ru(II) catalyst, leading to the formation of the corresponding α-hydroxy acid with high diastereo- and enantioselectivity. unc.edu

Table 1: Comparison of Asymmetric Synthesis Strategies

| Strategy | General Principle | Key Reagents/Components | Advantages |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a diastereoselective reaction. numberanalytics.comnumberanalytics.com | Evans' oxazolidinones, (S)-valinol derivatives. numberanalytics.com | High diastereoselectivity, reliable and well-established methods. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. nih.gov | Chiral Rhodium or Ruthenium phosphine complexes. nih.gov | High catalytic efficiency, atom economy. |

| Dynamic Kinetic Resolution (DKR) | Combination of kinetic resolution and in-situ racemization of the undesired enantiomer. unc.edu | Ru(II) catalysts for asymmetric transfer hydrogenation. unc.edu | Potentially quantitative yield of the desired enantiomer. |

Chiral Pool Methodologies in Derivatization

The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. nih.govmdpi.comstudysmarter.co.ukwikipedia.org These can serve as versatile starting materials for the synthesis of more complex chiral molecules, including this compound. nih.govmdpi.com

In this approach, a naturally occurring chiral molecule with a pre-existing stereocenter is chemically transformed into the target molecule. For example, a common amino acid like L-alanine or L-glutamic acid can be used as a starting point. The synthesis would involve a series of chemical modifications to the side chain of the starting amino acid while preserving the stereochemistry at the α-carbon. This strategy is attractive due to the high enantiopurity of the starting materials. mdpi.com The derivatization of these natural building blocks can significantly expand the range of available chiral synthons for complex syntheses. nih.gov

Synthesis of Racemic Precursors and Subsequent Resolution

Often, the most straightforward synthetic route produces a racemic mixture of the target amino acid, which must then be resolved to obtain the desired (R)-enantiomer. A common method for the synthesis of racemic α-amino acids is the Strecker synthesis . This reaction involves the treatment of an aldehyde (in this case, 2-ethylhexanal) with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile.

Another well-established method is the amidomalonate synthesis . libretexts.org This involves the alkylation of diethyl acetamidomalonate with an appropriate alkyl halide (e.g., 1-bromo-2-ethylbutane), followed by hydrolysis and decarboxylation to yield the racemic amino acid. researchgate.net

Once the racemic 2-Amino-4-ethylhexanoic acid is obtained, the resolution techniques described in section 2.1.3 are employed to isolate the (R)-enantiomer. acs.orgnih.gov For instance, the racemic amino acid can be N-acylated, and then an enzyme like acylase is used to selectively deacylate the L-enantiomer, allowing for the separation of the desired N-acyl-(R)-2-Amino-4-ethylhexanoic acid. researchgate.net Subsequent hydrolysis of the acyl group yields the pure (R)-enantiomer.

Derivatization Strategies for Functionalized this compound Analogs

The this compound scaffold can be further modified to create a variety of functionalized analogs for applications in peptide synthesis and drug discovery. researchgate.net The amino and carboxylic acid groups provide convenient handles for derivatization.

The amino group can be protected with various protecting groups, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are standard in solid-phase peptide synthesis. researchgate.net These protected derivatives can then be coupled with other amino acids to form peptides. The carboxylic acid group can be activated, for example, as an acid chloride or an active ester, to facilitate amide bond formation.

Furthermore, the side chain of the amino acid can potentially be functionalized, although this is more challenging. Strategies might involve the synthesis of precursors with additional functional groups that are carried through the synthetic sequence. These derivatization strategies allow for the incorporation of this compound into larger molecules and the exploration of structure-activity relationships. researchgate.net A patent describes reacting L-2-aminoadipic acid with 9-fluorenylmethyl-N-succinimidyl carbonate as a first step in a multi-step synthesis of a derivative. google.com

Spectroscopic and Chromatographic Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of (R)-2-Amino-4-ethylhexanoic acid, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While standard ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework of 2-Amino-4-ethylhexanoic acid, the determination of the absolute configuration at the chiral center (C2) requires more sophisticated NMR strategies. researchgate.net

One common approach involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure compounds that react with the amino acid to form diastereomers. frontiersin.org For instance, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride can be reacted with the amino group of this compound. frontiersin.org The resulting diastereomeric amides will exhibit distinct NMR spectra, particularly for protons and carbons near the chiral center. By analyzing the differences in chemical shifts (Δδ) between the (R)- and (S)-diastereomers, and applying established conformational models (like Mosher's model), the absolute configuration of the original amino acid can be assigned. frontiersin.org Similarly, chiral solvating agents (CSAs) can be used to form transient diastereomeric complexes in the NMR tube, inducing chemical shift non-equivalence between the enantiomers without covalent modification. mdpi.commdpi.com

Table 1: Representative ¹H NMR Chemical Shift Data for 2-Ethylhexanoic Acid

| Proton | Predicted Chemical Shift (ppm, D₂O) hmdb.ca | Experimental Chemical Shift (ppm, CDCl₃) hmdb.ca |

| H-2 (CH) | 2.22 | 2.33 |

| H-3 (CH₂) | 1.45 | 1.40 - 1.65 |

| H-4 (CH₂) | 1.25 | 1.25 - 1.40 |

| H-5 (CH₂) | 1.25 | 1.25 - 1.40 |

| H-6 (CH₃) | 0.83 | 0.91 |

| Ethyl-CH₂ | 1.60 | 1.40 - 1.65 |

| Ethyl-CH₃ | 0.83 | 0.93 |

Note: Data is for 2-ethylhexanoic acid, not this compound. The presence of the amino group at C2 in the target compound would significantly alter the chemical shift of the adjacent H-2 proton.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and assessing the purity of a compound. For this compound, with a molecular formula of C₈H₁₇NO₂, the expected exact mass is 159.1259 g/mol . nih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. nih.gov In the case of this compound, this would correspond to an m/z (mass-to-charge ratio) of approximately 160.1332. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high accuracy.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragmentation patterns are produced. For α-amino acids, a common fragmentation pathway is the neutral loss of formic acid (HCOOH, 46.0055 Da) and the loss of the alkyl side chain. The resulting fragment ions provide conclusive evidence for the compound's identity. The purity of the sample can be evaluated by the absence of unexpected ions in the mass spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. researchgate.netresearchgate.net For this compound, these techniques would confirm the presence of the key amino (-NH₂) and carboxylic acid (-COOH) groups, as well as the alkyl (C-H) framework.

In its zwitterionic solid state, the following characteristic vibrational bands would be expected:

N-H stretching: Broad absorptions in the IR spectrum, typically in the range of 3000-2500 cm⁻¹, corresponding to the ammonium (B1175870) group (-NH₃⁺).

C-H stretching: Sharp peaks in both IR and Raman spectra between 3000 and 2850 cm⁻¹ from the ethyl and butyl side chains.

C=O stretching: A strong absorption from the carboxylate group (-COO⁻) in the IR spectrum, usually around 1600-1590 cm⁻¹.

N-H bending: An absorption around 1550-1480 cm⁻¹ in the IR spectrum.

C-N stretching: Typically observed in the 1200-1020 cm⁻¹ region.

Low-frequency Raman spectroscopy has also emerged as a method to differentiate between racemic and enantiopure crystals of amino acids, as the different hydrogen-bonding networks in their crystal structures lead to distinct low-frequency vibrational modes. acs.org

Table 2: General IR and Raman Bands for Amino Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (-NH₃⁺) | 3100 - 2600 | IR |

| C-H Stretch (Alkyl) | 2960 - 2850 | IR, Raman |

| C=O Stretch (-COO⁻) | 1600 - 1590 | IR |

| N-H Bend (-NH₃⁺) | 1550 - 1480 | IR |

| CNC Symmetric Stretch | 900 - 850 | Raman nih.gov |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is essential for separating this compound from any impurities or its corresponding (S)-enantiomer.

High-Performance Liquid Chromatography (HPLC) for Chiral Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds. heraldopenaccess.us Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. uma.es This is typically achieved in one of two ways:

Chiral Stationary Phases (CSPs): This is the most common direct method. The sample is passed through an HPLC column packed with a chiral stationary phase. sigmaaldrich.com The enantiomers of the analyte form transient diastereomeric complexes with the CSP, leading to different interaction strengths and, consequently, different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic antibiotic-based CSPs (e.g., teicoplanin) are widely used for the separation of underivatized amino acids. yakhak.orgmst.edu By comparing the peak areas of the two enantiomers, the enantiomeric excess can be accurately calculated.

Chiral Derivatizing Agents (CDAs): In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent (like Marfey's reagent) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase HPLC column (e.g., a C18 column). heraldopenaccess.us

The choice of mobile phase, which typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, is optimized to achieve the best resolution between the enantiomers. nih.gov

X-ray Crystallography for Absolute Configuration Determination

While NMR with chiral auxiliaries can strongly suggest the absolute configuration, single-crystal X-ray crystallography provides the most definitive and unambiguous determination. researchgate.net This technique involves irradiating a high-quality single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern reveals the precise three-dimensional arrangement of atoms in the crystal lattice.

To determine the absolute configuration of a light-atom molecule like this compound, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. thieme-connect.demit.edu When the X-ray wavelength is near an absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks the centrosymmetric relationship between the intensities of certain pairs of reflections (known as Bijvoet pairs). By carefully measuring and analyzing the intensity differences between these pairs, the true, absolute stereochemistry of the molecule can be established without reference to any other chiral compound. thieme-connect.demit.edu Obtaining a suitable single crystal for analysis is often the most challenging step in this process. mun.carsc.org

Role in Peptide and Peptidomimetic Research

Incorporation of (R)-2-Amino-4-ethylhexanoic Acid into Peptide Structures

The integration of non-canonical amino acids like this compound into peptide chains is a key strategy for creating novel biomolecules with tailored properties. nih.gov The synthesis of peptides containing this unique residue can be achieved through both solid-phase and liquid-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-phase peptide synthesis (SPPS) is a widely used technique for the stepwise assembly of peptide chains on a solid support. kennesaw.educhempep.com The general workflow of SPPS involves the attachment of the first N-α-protected amino acid to a resin, followed by cycles of deprotection of the amino group and coupling with the next protected amino acid. peptide.comnih.gov This process is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin. kennesaw.edu

The incorporation of sterically hindered amino acids such as this compound can present challenges during SPPS. The bulky side chain can impede the coupling efficiency, potentially leading to incomplete reactions and the formation of deletion sequences. To overcome these hurdles, specialized coupling reagents and protocols are often employed. For instance, the use of potent activating agents like HATU or HCTU can enhance the rate and completeness of the amide bond formation. peptide2.com Additionally, optimizing reaction times and temperatures, and in some cases, employing double coupling steps, can be necessary to ensure the successful incorporation of such bulky residues.

A common strategy in SPPS is the use of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the α-amino group. masterorganicchemistry.com The Fmoc group is base-labile and can be removed under mild conditions, which is advantageous for preserving the integrity of sensitive side chains. chempep.com

Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS)

| Step | Description |

| Resin Swelling | The solid support resin is swelled in a suitable solvent to allow for efficient diffusion of reagents. kennesaw.edu |

| Amino Acid Attachment | The C-terminal amino acid, with its α-amino group protected, is covalently linked to the resin. peptide.com |

| Deprotection | The N-α-protecting group (e.g., Fmoc) is removed to expose the free amino group for the next coupling reaction. kennesaw.edu |

| Coupling | The next N-α-protected amino acid is activated and coupled to the free amino group of the resin-bound peptide. nih.gov |

| Cleavage | Once the desired sequence is synthesized, the peptide is cleaved from the solid support, and side-chain protecting groups are removed. kennesaw.edu |

Liquid-Phase Synthesis Strategies

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, offers an alternative to SPPS, particularly for the large-scale production of peptides. google.comnih.gov In LPPS, the peptide chain is elongated in a homogenous solution. This method requires purification of the intermediate peptide after each coupling step to remove excess reagents and byproducts.

The synthesis of peptides containing this compound in the liquid phase involves the use of protecting groups for the amino and carboxyl termini, as well as for any reactive side chains. researchgate.net Coupling agents, such as carbodiimides (e.g., DCC, DIC), are used to facilitate the formation of the peptide bond. google.com While LPPS can be more labor-intensive due to the intermediate purification steps, it can be advantageous for certain sequences and for scaling up production.

Design and Synthesis of Peptidomimetics Featuring α-Branched Non-Canonical Amino Acids

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and bioavailability. nih.gov The incorporation of α-branched non-canonical amino acids, including this compound, is a powerful strategy in the design of peptidomimetics. ua.ptresearchgate.net

Mimicry of Peptide Secondary Structures

The introduction of sterically demanding α-branched residues can significantly influence the conformational preferences of a peptide backbone. acs.org By restricting the available Ramachandran space, these residues can induce and stabilize specific secondary structures, such as helices and turns. acs.orgnih.gov For instance, the bulky ethyl-branched side chain of this compound can promote the formation of helical structures by limiting the conformational freedom of the peptide backbone. This ability to mimic natural secondary structures is crucial for designing peptidomimetics that can effectively interact with biological targets. nih.gov

Enhanced Enzymatic Stability of Peptidomimetic Constructs

A major limitation of natural peptides as therapeutic agents is their susceptibility to enzymatic degradation by proteases. nih.gov Peptidomimetics containing non-canonical amino acids like this compound often exhibit increased resistance to proteolysis. nih.gov The bulky side chain can sterically hinder the approach of proteases to the peptide backbone, thereby preventing cleavage of the amide bonds. nih.gov This enhanced enzymatic stability leads to a longer in vivo half-life, a desirable characteristic for therapeutic molecules.

Evaluation of Peptide and Peptidomimetic Conformational Space

Understanding the three-dimensional structure of peptides and peptidomimetics is essential for elucidating their biological activity. Various analytical techniques are employed to evaluate the conformational space of these molecules.

Mechanistic Studies of Biological Interactions and Enzymatic Activity

Investigation of Enzyme Substrate Specificity Using (R)-2-Amino-4-ethylhexanoic Acid Containing Peptides

The incorporation of this compound into peptide sequences provides a powerful method for investigating the substrate specificity of proteases and other enzymes. The size and shape of its side chain introduce specific steric and hydrophobic properties that can significantly alter enzyme-substrate interactions.

Proteases exhibit a range of specificities, with some enzymes preferentially cleaving peptide bonds adjacent to particular amino acid residues. For instance, the multicatalytic proteinase complex, or proteasome, contains a catalytic component that prefers substrates with branched-chain amino acids. Chymotrypsin (B1334515) is a well-studied protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine.

The introduction of a non-proteinogenic amino acid like this compound into a peptide substrate can profoundly modulate the activity of such proteases. The 4-ethylhexyl side chain is both larger and more branched than the side chains of canonical branched-chain amino acids like leucine (B10760876) and isoleucine. This increased bulk can influence how the peptide fits into the enzyme's binding pocket. If the pocket is not large enough to accommodate the side chain, the rate of catalysis may be significantly reduced. Conversely, for an enzyme with a large, accommodating hydrophobic pocket, the enhanced hydrophobicity could potentially increase binding affinity. However, exceeding the optimal volume of an enzyme's binding cleft can lead to dramatic decreases in catalytic efficiency due to steric hindrance nih.gov.

| Amino Acid in Substrate (P1 Position) | Relative Side-Chain Size/Branching | Hypothetical Km (Michaelis Constant) | Hypothetical kcat (Catalytic Rate) | Hypothetical Catalytic Efficiency (kcat/Km) |

|---|---|---|---|---|

| Alanine | Small | High (Weak Binding) | Low | Very Low |

| Leucine | Medium, Branched | Moderate | High | High |

| Phenylalanine | Large, Aromatic | Low (Strong Binding) | Very High | Very High (Optimal Substrate) |

| This compound | Very Large, Branched | Variable (Potentially high due to steric clash) | Very Low | Extremely Low (Poor Substrate/Inhibitor) |

Enzyme-substrate recognition is a highly specific process governed by the physicochemical properties of both the substrate and the enzyme's active site. nih.gov Two of the most critical factors are steric and hydrophobic effects. nih.govsciencepublishinggroup.com

Steric Effects: The three-dimensional shape and size of a substrate's side chain must be complementary to the enzyme's binding pocket. The 4-ethyl group on the hexanoic acid chain of this compound creates significant steric bulk. Studies involving protein engineering of enzymes like subtilisin have shown that enlarging a substrate's side chain beyond the optimal volume of the binding cleft can cause a precipitous drop in catalytic efficiency, sometimes by several orders of magnitude, due to steric hindrance. nih.gov This suggests that this compound would be a poor substrate for enzymes with binding pockets optimized for smaller amino acids.

Hydrophobic Effects: The hydrophobic effect is a primary driving force in protein folding and substrate binding. plos.org The non-polar alkyl side chain of this compound is highly hydrophobic. Generally, increasing the hydrophobicity of a substrate can enhance its binding to a non-polar active site. nih.gov However, this effect is beneficial only when the substrate can be properly accommodated. The large size of the 4-ethylhexyl group may lead to an unfavorable energetic penalty from steric clashes that outweighs the favorable hydrophobic interactions.

| Amino Acid | Side-Chain Structure | Relative Hydrophobicity | Relative Steric Bulk |

|---|---|---|---|

| Valine | -CH(CH₃)₂ | High | Medium |

| Leucine | -CH₂CH(CH₃)₂ | High | Medium |

| Isoleucine | -CH(CH₃)CH₂CH₃ | High | Medium (Branched at β-carbon) |

| This compound | -CH₂CH₂CH(CH₂CH₃)CH₂CH₃ | Very High | Very High |

Function as a Non-Proteinogenic Building Block in Non-Ribosomal Peptide Synthesis (NRPS) Pathways

Non-proteinogenic amino acids are frequently found in natural products synthesized by microorganisms. nih.govacs.orgfrontiersin.org These compounds are often assembled by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPS). wikipedia.orgnih.gov

NRPS enzymes function as assembly lines, with each module responsible for the incorporation of a specific amino acid into a growing peptide chain. nih.gov The selection and activation of the amino acid is the crucial first step, performed by the adenylation (A) domain within a module. rsc.orgacs.org The A-domain acts as the gatekeeper of the NRPS pathway. acs.org

The specificity of an A-domain is determined by a "nonribosomal code," a set of approximately 10 amino acid residues that line the substrate-binding pocket. nih.govoup.com For an NRPS to incorporate this compound, it must possess an A-domain with a binding pocket that is sufficiently large and hydrophobic to recognize and bind the bulky 4-ethylhexyl side chain. While many A-domains are specific for the 20 proteinogenic amino acids, numerous NRPS pathways have evolved to incorporate a vast array of other building blocks, including large and structurally complex non-proteinogenic amino acids. rsc.orgnih.gov The existence of A-domains that activate large substrates, such as the one from the siderophore-synthesizing NRPS SidN which activates Nδ-cis-anhydromevalonyl-Nδ-hydroxy-l-ornithine, demonstrates the capacity of these enzymes to handle bulky residues. nih.gov

Once an A-domain selects and activates this compound by converting it to its aminoacyl-adenylate form, the biosynthesis process continues. The activated amino acid is then transferred to a carrier domain, known as a peptidyl carrier protein (PCP) or thiolation (T) domain, where it is covalently attached via a thioester bond. rsc.org From there, a condensation (C) domain catalyzes the formation of a peptide bond between the thioester-linked this compound and the growing peptide chain held by the preceding module. nih.gov

This modular, step-by-step process allows for the integration of diverse building blocks, including this compound, into complex peptide structures. rsc.orgnih.gov The incorporation of such unique non-proteinogenic amino acids is a key strategy that microorganisms use to create a vast diversity of natural products with a wide range of biological activities, including antibiotics and immunosuppressants. wikipedia.org

Allosteric Modulation and Inhibitory Mechanisms of Enzyme Systems

Beyond its role as a substrate, this compound or peptides containing it may function as modulators or inhibitors of enzyme activity.

Allosteric modulators bind to an enzyme at a site distinct from the active site, causing a conformational change that alters the enzyme's catalytic activity. nih.govencyclopedia.pub There is currently limited specific information detailing this compound as an allosteric modulator.

However, its structural characteristics strongly suggest a potential role as an enzyme inhibitor. The bulky and hydrophobic side chain of this compound could enable it to act as a competitive inhibitor for enzymes that normally bind other large, hydrophobic, or branched-chain amino acids. In this scenario, the molecule would bind to the active site but, due to steric clashes, would either be a very poor substrate (i.e., be turned over very slowly) or completely prevent the catalytic reaction, thus inhibiting the enzyme. The principle of using non-proteinogenic amino acids to block enzyme recognition sites is a known strategy to enhance the stability of peptide therapeutics by preventing their degradation by proteases. nih.gov The significant steric hindrance provided by the 4-ethylhexyl group makes it a prime candidate for this type of inhibitory mechanism, effectively occluding the active site and preventing the binding of the natural substrate.

Design and Synthesis of Borono-Substituted α,α-Disubstituted Amino Acid Inhibitors

The development of potent arginase inhibitors has been a significant area of research, driven by the enzyme's role in various diseases. Arginase, a manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. nih.govnih.gov The inhibition of arginase can modulate the levels of L-arginine, a substrate for nitric oxide synthase (NOS), thereby influencing nitric oxide (NO) production, which is crucial for vascular health and immune response. nih.govfrontiersin.org

A key breakthrough in arginase inhibitor design was the development of 2(S)-amino-6-boronohexanoic acid (ABH), a boronic acid analogue of L-arginine. nih.govmdpi.comnih.gov The boronic acid moiety is critical as it mimics the tetrahedral transition state of L-arginine hydrolysis by forming a covalent bond with a hydroxide (B78521) ion in the enzyme's active site. mdpi.comnih.gov This interaction is facilitated by the electron-deficient boron atom, which readily undergoes nucleophilic attack. mdpi.com

Building upon the success of ABH, researchers explored α,α-disubstituted amino acids to enhance inhibitory potency and selectivity. nih.govnih.govacs.org The rationale behind this approach was that substitution at the α-carbon of ABH could lead to new interactions within the arginase active site without disrupting the essential binding of the α-amino and α-carboxylate groups. nih.govresearchwithrutgers.com This strategy led to the synthesis of a new class of inhibitors with improved activity compared to the parent compound, ABH. researchwithrutgers.com

One notable synthetic strategy involves the Ugi reaction to create the quaternary α-amino acid scaffold. gd3services.comnedp.com This multicomponent reaction allows for the efficient assembly of complex molecules. For instance, the synthesis of potent inhibitors has been achieved by reacting a ketone with an amine, an isocyanide, and a carboxylic acid, followed by further chemical modifications to introduce the boronic acid functionality. gd3services.comnedp.com Another approach involves an Ireland-Claisen rearrangement as a key step to access a variety of α,α-disubstituted amino acids. nih.gov These synthetic routes often employ protective group strategies and stereoselective methods to obtain the desired enantiomer, as the biological activity is typically stereospecific. nih.govnedp.com

Molecular Interactions with Arginase Isoenzymes (e.g., hARG-1, hARG-2)

X-ray crystallography studies have been instrumental in elucidating the molecular interactions between borono-substituted α,α-disubstituted amino acid inhibitors and the active sites of human arginase-1 (hARG-1) and human arginase-2 (hARG-2). nih.govnih.govresearchwithrutgers.com These studies reveal that the inhibitors bind in a manner that mimics the natural substrate, L-arginine.

The boronic acid group is a key pharmacophore, forming a tetrahedral boronate anion by interacting with the metal-bridging hydroxide ion within the binuclear manganese cluster of the enzyme. nih.govnih.gov This covalent interaction is a hallmark of this class of inhibitors and contributes significantly to their high affinity. nih.govnih.gov

The α-amino and α-carboxylate groups of the inhibitors form a network of hydrogen bonds with conserved residues in the active site, anchoring the molecule in the correct orientation for optimal interaction. nih.govnih.gov The additional substituent at the α-carbon extends into a region of the active site that can accommodate further interactions. nih.govnih.gov For example, in the case of inhibitors with a tertiary amine linked via a two-carbon chain, this substituent can form a water-mediated hydrogen bond with an aspartate residue (Asp181 in hARG-1 and Asp200 in hARG-2) located at the entrance of the active site pocket. researchwithrutgers.com This additional interaction contributes to the enhanced potency of these second-generation inhibitors over ABH. researchwithrutgers.comnedp.com

The discovery that the arginase active site can accommodate these larger α-substituents has opened new avenues for inhibitor design, allowing for the exploration of this previously unexploited region of the protein surface to achieve greater affinity and selectivity. nih.govnih.gov

The following tables provide inhibitory activity data for representative borono-substituted α,α-disubstituted amino acid inhibitors against human arginase isoenzymes.

Table 1: Inhibitory Activity of Selected Arginase Inhibitors

| Compound | hARG-1 IC₅₀ (nM) | hARG-2 IC₅₀ (nM) | Reference |

|---|---|---|---|

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | 200 | 290 | nih.gov |

Note: IC₅₀ is the half maximal inhibitory concentration. Kᵢ is the inhibition constant. Lower values indicate higher potency.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2(S)-amino-6-boronohexanoic acid (ABH) |

| L-arginine |

| L-ornithine |

| Urea |

| Nitric oxide |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid |

Emerging Research Applications in Chemical Biology

Development of Biochemical Probes and Assays

The distinct structure of (R)-2-Amino-4-ethylhexanoic acid makes it a valuable component in the design of specialized biochemical probes and assays, particularly for studying enzyme activity. By incorporating this unnatural amino acid into peptide substrates, researchers can create tools to investigate the specificity and function of enzymes like proteases.

A notable application is in the development of fluorogenic substrates for detecting chymotrypsin (B1334515). researchgate.net Researchers have synthesized peptidyl substrates where this compound (also referred to as AEH in some literature) is linked to a fluorescent reporter molecule, 7-Amino-4-methylcoumarin (AMC). researchgate.netresearchgate.net AMC is a fluorescent probe that, when attached to a peptide, can be used to detect the activity of specific proteases. researchgate.net The cleavage of the peptide by the enzyme releases AMC, resulting in a measurable fluorescent signal.

In one study, a novel peptidyl-AMC substrate incorporating AEH was synthesized to probe the active site of chymotrypsin. researchgate.net The high hydrophobicity and the steric hindrance from the branched ethyl group of the amino acid were found to significantly affect the enzyme's activity. researchgate.netresearchgate.net This demonstrates the utility of this compound in creating sensitive and specific assays for monitoring enzymatic reactions, which has potential applications in disease diagnostics where proteases are often dysregulated. researchgate.net

Table 1: Application of this compound in a Protease Assay

| Component | Role in Assay | Finding | Reference |

|---|---|---|---|

| This compound | Unnatural amino acid residue within a peptide substrate. | Provides steric bulk and high hydrophobicity to the substrate. | researchgate.net |

| 7-Amino-4-methylcoumarin (AMC) | Fluorescent probe attached to the peptide. | Released upon substrate cleavage by the enzyme, enabling detection. | researchgate.netresearchgate.net |

Role in Structure-Activity Relationship (SAR) Studies for Bioactive Molecules

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and chemical biology for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies involve systematically modifying a lead compound and evaluating the effects of these changes on its interaction with a biological target, such as a receptor or enzyme. researchgate.net Unnatural amino acids like this compound are particularly useful in SAR studies of peptides and peptidomimetics.

The incorporation of this compound into a peptide chain allows researchers to probe the spatial and physicochemical requirements of a binding pocket. Its unique sec-butyl side chain introduces different steric and hydrophobic properties compared to natural amino acids.

The aforementioned research on chymotrypsin substrates serves as a direct example of an SAR study. researchgate.netresearchgate.net By replacing a natural amino acid with this compound, scientists were able to assess the impact of its specific side chain on the substrate's interaction with the enzyme's active site. researchgate.net The observation that the branched side chain created steric hindrance that affected chymotrypsin's activity provides valuable SAR data. researchgate.netresearchgate.net This information helps in building a more detailed map of the enzyme's substrate preferences and can guide the design of specific enzyme inhibitors or more sensitive substrates. While broader SAR campaigns involving numerous derivatives of this compound are not widely documented, its use in probing enzyme specificity highlights its potential as a critical tool for these investigations. researchgate.net

Advanced Materials Science Applications, e.g., Optically Active Surfactants

In the field of materials science, amino acids are increasingly used as building blocks for creating functional, biodegradable, and biocompatible materials. whiterose.ac.uk One promising area is the development of amino acid-based surfactants. These molecules possess a hydrophilic head group (the amino acid) and a hydrophobic tail, allowing them to reduce surface tension and form organized structures like micelles. whiterose.ac.ukresearchgate.net

The use of chiral amino acids, such as this compound, can lead to the formation of optically active or chiral surfactants. These surfactants can self-assemble into chiral aggregates and liquid crystalline phases. whiterose.ac.uk Such materials are of significant interest for applications in enantioselective separations, asymmetric catalysis, and as chiral oriented solvents in NMR spectroscopy for determining the structure of other chiral molecules. researchgate.net

While specific research detailing the use of this compound as a surfactant is not prominent, its inherent properties make it a strong candidate for such applications. Its structure comprises:

A chiral alpha-carbon, which imparts optical activity.

A hydrophilic amino acid head group.

A branched, lipophilic 4-ethylhexyl side chain that can serve as the hydrophobic tail.

The synthesis of surfactants from various amino acids by attaching a hydrophobic chain (like a lauroyl group) is a well-established practice. whiterose.ac.uk Applying these synthetic strategies to this compound could yield a novel class of chiral surfactants. The unique branching in its side chain could influence the packing of the surfactant molecules, potentially leading to novel self-assembly behaviors and functionalities not seen with straight-chain or other natural amino acid-based surfactants.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 7-Amino-4-methylcoumarin |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid |

| N-lauroyl-L-glutamic acid |

| N-lauroyl-L-valine |

Future Directions and Research Perspectives

Advancements in Asymmetric Synthetic Methodologies for Non-Canonical Amino Acids

The efficient and stereoselective synthesis of ncAAs is paramount for their study and application. While many ncAAs are produced through chemical or semi-synthetic methods, there is a growing emphasis on developing greener and more precise biocatalytic and asymmetric catalytic routes. nih.govnih.gov Future progress in synthesizing compounds like (R)-2-Amino-4-ethylhexanoic acid will likely leverage cutting-edge developments in asymmetric synthesis.

Key strategies include organocatalytic methods, which use small organic molecules to catalyze enantioselective reactions, and transition-metal catalysis, particularly with earth-abundant metals like nickel, to form key C-C bonds with high stereocontrol. nih.govrsc.org For β-branched amino acids specifically, copper-mediated allylic substitution reactions have emerged as a powerful technique for controlling adjacent stereocenters. nih.govacs.org Furthermore, biocatalysis, utilizing enzymes such as engineered aminotransferases or ammonia (B1221849) lyases, offers an environmentally friendly path to optically pure ncAAs. nih.govresearchgate.net The rational design and directed evolution of enzymes are expanding their substrate scope to include novel structures that are not accessible through natural biosynthetic pathways. nih.govresearchgate.net

| Synthetic Methodology | Description | Relevance for this compound | References |

|---|---|---|---|

| Organocatalysis | Uses small, chiral organic molecules to catalyze asymmetric transformations, such as Mannich or Strecker reactions, to produce enantiopure ncAAs. | Applicable for establishing the chiral center at the alpha-carbon. | rsc.org |

| Metal-Catalyzed Cross-Coupling | Employs chiral catalysts based on metals like nickel or iridium to achieve enantioconvergent coupling of racemic starting materials with alkyl reagents. | A versatile method for creating the carbon skeleton with precise stereochemistry. | nih.govresearchgate.net |

| Biocatalysis (Enzyme-mediated) | Leverages natural or engineered enzymes (e.g., aminotransferases, lyases) for highly selective synthesis. | Offers a green, highly enantioselective route to the final compound from simple precursors. | nih.govfrontiersin.org |

| Copper-Mediated Allylic Substitution | A specific method for creating β-branched α-amino acids by controlling the stereochemistry of an allylic substitution reaction. | Directly applicable for controlling the two chiral centers inherent in β-branched structures. | nih.govacs.org |

Exploration of Novel Biological Roles and Molecular Targets

Non-canonical amino acids are invaluable tools for developing peptide-based therapeutics with improved properties, such as enhanced stability against proteolytic degradation and constrained conformations for better target binding. nih.govnih.gov The unique 4-ethylhexyl side chain of this compound imparts a distinct lipophilic and steric character that could be exploited in drug design.

Future research will involve incorporating this ncAA into peptide sequences to probe protein-protein interactions or to develop novel inhibitors. acs.org For instance, its inclusion could enhance the helical structure of a peptide or provide a bulky group to occupy a specific hydrophobic pocket in a target protein, such as an enzyme active site or a receptor binding cleft. nih.gov The discovery of its biological roles will depend on screening ncAA-containing peptides against various targets, including those implicated in cancer, metabolic disorders, and infectious diseases. nih.govtaylorandfrancis.com Furthermore, as d-amino acids have been found to play roles in conditions like Alzheimer's disease, exploring the biological impact of d-configured ncAAs remains a critical research avenue. nih.govnih.gov

Computational Modeling and Theoretical Studies in Conformational Analysis

Computational methods are indispensable for predicting how the incorporation of an ncAA will affect the structure and dynamics of a peptide or protein. nih.govbyu.edu For a flexible molecule like this compound, theoretical studies are crucial for understanding its conformational preferences and its influence on the secondary structure of a peptide chain.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides containing this ncAA, revealing how its bulky, flexible side chain might stabilize or destabilize specific folds like α-helices or β-sheets. nih.govbyu.edu Quantum mechanics/molecular mechanics (QM/MM) hybrid methods can provide more accurate calculations of its electronic properties and interactions within an enzyme active site. byu.edu Publicly available tools like the Automated Topology Builder (ATB) server are being developed to facilitate the generation of the necessary parameters for ncAAs to be used in popular simulation software, which will accelerate research in this area. copernicus.org Such computational pre-screening can guide the rational design of peptidomimetics, saving significant time and resources in their experimental synthesis and testing. nih.govacs.org

Integration into Synthetic Biology and Biocatalytic Processes

Synthetic biology offers powerful tools to incorporate ncAAs directly into proteins within living cells, a technique known as genetic code expansion (GCE). uni-goettingen.denih.gov This approach relies on an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the ncAA and assigns it to a specific codon, often a stop codon like UAG. nih.govscripps.edu

A major future direction is the development of an orthogonal pair for this compound. Success would enable its site-specific insertion into proteins, allowing researchers to create enzymes with modified activities, proteins with novel binding specificities, or therapeutic proteins with enhanced stability. nih.govacs.org The process of engineering a suitable synthetase is challenging, as nature has evolved them to be highly specific for the 20 canonical amino acids. scripps.edu However, advances in directed evolution and computational enzyme design are making this increasingly feasible. nih.govacs.org Beyond incorporation, biocatalytic processes using whole-cell factories equipped with novel enzymatic pathways could be engineered for the sustainable production of this compound itself. nih.govfrontiersin.org

| Approach | Description | Potential Application | References |

|---|---|---|---|

| Genetic Code Expansion (GCE) | Utilizes an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate an ncAA into a protein at a specific site in response to a reassigned codon. | Creating enzymes with novel catalytic activities, fluorescently labeling proteins for imaging, or producing more stable therapeutic proteins. | nih.govnih.govyoutube.com |

| Biocatalytic Production | Engineering microorganisms with novel metabolic pathways to synthesize the ncAA from simple feedstocks. | Sustainable, large-scale production of the chiral amino acid for use in peptide synthesis or as a standalone molecule. | nih.govnih.gov |

| Protein Engineering | Using ncAAs to create artificial proteins and biomaterials with new functions, such as drug delivery nanomaterials or self-assembling fibers. | Developing advanced materials with programmed properties based on the unique chemical nature of the ncAA. | nih.govyoutube.com |

High-Throughput Screening and Combinatorial Library Development

To unlock the full potential of this compound, it must be tested in a vast number of chemical and biological contexts. High-throughput screening (HTS) of combinatorial libraries is the most effective strategy for this purpose. nih.gov The development of "one-bead-one-compound" (OBOC) libraries and advanced display technologies (like cDNA or mRNA display) allows for the synthesis and screening of millions or even billions of different peptide sequences containing ncAAs. nih.govacs.orgepsilon-mol.co.jp

Future work will involve creating large, diverse peptide libraries where this compound is incorporated at various positions. These libraries can then be screened against therapeutic targets like proteins or nucleic acids to identify high-affinity binders. acs.orgacs.org Advances in screening technology, such as using fiber-optic arrays or mass spectrometry for hit identification, are making this process faster and more efficient than ever. nih.govacs.org Computational tools are also being developed to aid in the design of these combinatorial libraries, ensuring that the synthesized sequences effectively probe the desired chemical space. caltech.eduoup.com The discovery of a potent "hit" from such a screen would be the first step toward developing a novel therapeutic or diagnostic agent based on this unique amino acid. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.